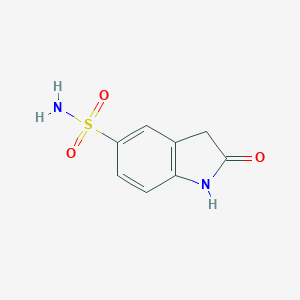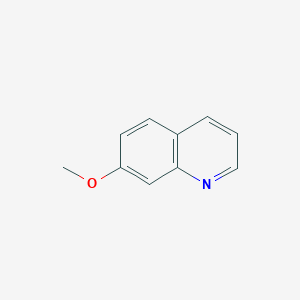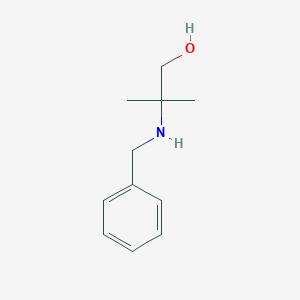
2-(Benzylamino)-2-methylpropan-1-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(Benzylamino)-2-methylpropan-1-ol involves reactions with primary amines and quinones or naphthoquinones to form corresponding derivatives. These processes are significant in developing various chemically functionalized compounds (Bayen et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(Benzylamino)-2-methylpropan-1-ol can be analyzed through crystallography. Such studies show the absence of intra-molecular hydrogen bonding in certain derivatives, affecting their chemical properties and reactivity (Bayen et al., 2007).
Chemical Reactions and Properties
Compounds similar to 2-(Benzylamino)-2-methylpropan-1-ol undergo various chemical reactions, such as retroaldol reactions, transamination, and recyclization, leading to the formation of diverse derivatives. These reactions are crucial for the synthesis of complex organic molecules (Volkov et al., 2007).
Physical Properties Analysis
The physical properties of compounds related to 2-(Benzylamino)-2-methylpropan-1-ol, such as solubility, melting points, and crystalline structure, can be determined through various analytical techniques. These properties are influenced by the molecular structure and functional groups present in the compound.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electrochemical properties, are influenced by the molecular structure and substituents. For instance, the substitution on the nitrogen atom in related compounds affects their redox behavior and chemical reactivity (Bayen et al., 2007).
Applications De Recherche Scientifique
Chemical Synthesis and Intermediates : 2-Benzylamino-1-cyano-1,3-diphenylprop-1-ene, formed by the benzylation of phenylacetonitrile, serves as a useful intermediate in the synthesis of benzylamines, indicating the potential use of related compounds in chemical synthesis (Ganellin & Stolz, 1969).
Atmospheric Chemistry : The presence of 2-hydroxy-2-methylpropanal in indoor and ambient air samples suggests its role in atmospheric ozone formation and secondary organic aerosols, highlighting the environmental implications of related compounds (Spaulding et al., 2002).
Physical Chemistry Studies : Research on excess molar enthalpies of mixtures involving 2-methylpropan-2-ol and various hydrocarbons like benzene and toluene provides insights into the physical properties of these mixtures, crucial for industrial applications (Bhardwaj et al., 1998).
Catalysis and Hydrocarbonylation : The hydrocarbonylation of 2-propen-1-ol catalyzed by triethylphosphine rhodium complexes, leading to products like 1,4-butanediol and 2-methylpropanol, demonstrates the compound's role in catalytic processes and organic synthesis (Simpson et al., 1993).
Solvent-Solute Interactions : A study on the electrochemical oxidation of substituted benzylamines in a 2-methylpropan-2-ol/water medium reveals specific and nonspecific solvent-solvent-solute interaction mechanisms, indicating its importance in understanding chemical reactivity and solvent effects (Thirumoorthi & Elango, 2007).
Biofuel Production : Engineered enzymes in Escherichia coli have enabled anaerobic production of 2-methylpropan-1-ol at 100% theoretical yield, showcasing the potential of this compound in the field of biofuel production and renewable energy sources (Bastian et al., 2011).
Safety And Hazards
While specific safety and hazard information for “2-(Benzylamino)-2-methylpropan-1-ol” is not available, benzylamine, a related compound, is known to be combustible and can cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed or in contact with skin .
Propriétés
IUPAC Name |
2-(benzylamino)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,9-13)12-8-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDHEIXSIHNMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359410 | |
| Record name | 2-(Benzylamino)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-2-methylpropan-1-ol | |
CAS RN |
10250-27-8 | |
| Record name | 2-(Benzylamino)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(benzylamino)-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

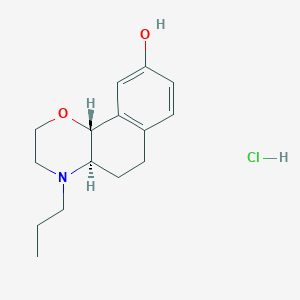
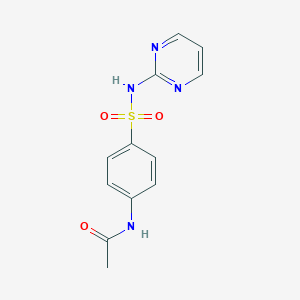
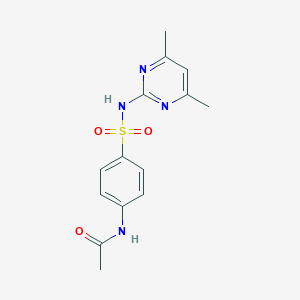
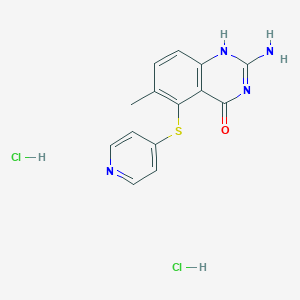
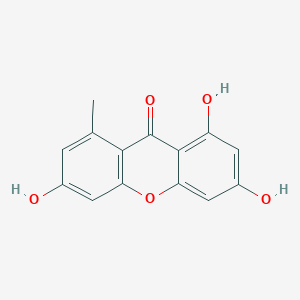
![1-Tert-Butyl-3-(3-Methylbenzyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B23500.png)
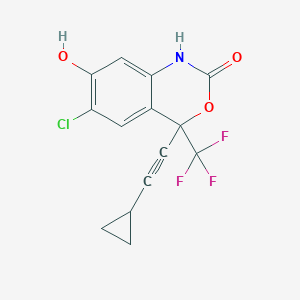
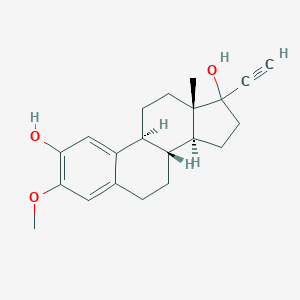
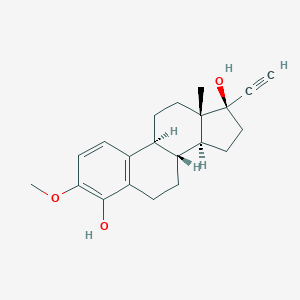
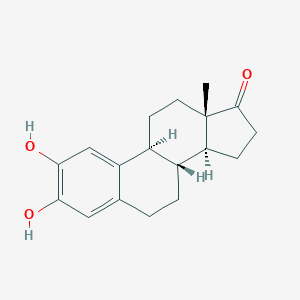
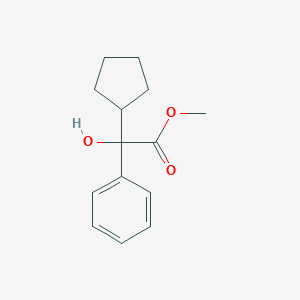
![4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B23524.png)
